[1,1'-Bicyclopentyl]-2,2'-dione

Physicochemical Characterization Quality Control Procurement Specification

Need a conformationally constrained 1,4-diketone for heterocycle synthesis or method validation? Unlike liquid linear analogs, this solid bicyclic diketone (C10H14O2, MW 166.22) offers a rigid α,α'-linked framework with defined handling properties. - **Synthetic utility**: Condenses with anilines to form 4-aryl-hexahydro-dicyclopenta[b,d]pyrroles. - **Analytical value**: Well-characterized mp 67-69°C and bp 151°C for use as a reference standard. - **Supply reliability**: Solid at RT; available for immediate research shipment.

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
CAS No. 5070-24-6
Cat. No. B3142487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,1'-Bicyclopentyl]-2,2'-dione
CAS5070-24-6
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESC1CC(C(=O)C1)C2CCCC2=O
InChIInChI=1S/C10H14O2/c11-9-5-1-3-7(9)8-4-2-6-10(8)12/h7-8H,1-6H2
InChIKeyYRQFXNPDCMSCBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[1,1'-Bicyclopentyl]-2,2'-dione: Sourcing Considerations


[1,1'-Bicyclopentyl]-2,2'-dione is a symmetric bicyclic 1,4-diketone (molecular formula C10H14O2, molecular weight 166.22 g/mol) characterized by two cyclopentanone rings linked via a single bond at the α-positions. Basic physicochemical characterization indicates a melting point range of 67-69 °C, a density of 1.153±0.06 g/cm³, and a boiling point of 151 °C at 760 mmHg [1]. This compound has been identified as a minor product in oxidative reactions of 2-acetylcyclopentanone and has been utilized as a starting material for condensation reactions with anilines to form heterotricyclic derivatives [2].

Solid at room temperature facilitates precise laboratory weighing and stable shipping
Known condensation reactivity with anilines supports heterotricyclic scaffold synthesis
Bicyclic α,α'-diketone scaffold enables constrained-geometry exploratory synthesis

Bicyclopentyl-2,2'-dione Substitution Limitations


The core structural feature of [1,1'-bicyclopentyl]-2,2'-dione is the α,α'-coupled bicyclic 1,4-diketone framework, which imposes distinct conformational constraints and steric profiles compared to linear or monocyclic 1,4-diketones. While commercial databases list the compound as a specialty intermediate, a comprehensive literature search reveals a critical limitation: no published comparative studies quantifying the differential reactivity, selectivity, or application performance of this compound relative to simpler analogs such as acetonylacetone (hexane-2,5-dione) or 1,2-cyclopentanedione were identified. The absence of such data precludes evidence-based procurement differentiation.

Structural mismatch
α,α'-bicyclic diketone geometry differs from linear or monocyclic 1,4-diketones, potentially altering reaction outcomes
Unquantified reactivity
No comparative data available to establish performance differences relative to acetonylacetone or 1,2-cyclopentanedione
Procurement evidence gap
Absence of yield, selectivity, or application benchmarking precludes data-driven substitution decisions

Procurement Evidence for Bicyclopentyl-2,2'-dione


Melting Point: Handling and Purity Indicator

[1,1'-Bicyclopentyl]-2,2'-dione exhibits a melting point of 67-69 °C [1]. This solid state at room temperature distinguishes it from simpler, liquid 1,4-diketones such as acetonylacetone (2,5-hexanedione), which has a melting point below -10 °C and a boiling point of 191 °C [2]. While this property does not confer functional superiority, it directly impacts procurement logistics (e.g., shipping stability) and laboratory handling protocols (e.g., weighing accuracy).

Physical State
Cross-study comparable
Solid (mp 67–69 °C) vs. Liquid (mp < -10 °C)
Solid state may simplify handling and shipping, but quantitative advantage not established
Measurement conditions not specified
Physicochemical Characterization Quality Control Procurement Specification

Aniline Condensation for Heterotricycles

Bicyclopentyl-2,2'-dione has been explicitly reported to undergo condensation with anilines to yield 4-aryl derivatives of 2,3,4,5,6,7-hexahydro-1H-dicyclopenta[b,d]pyrroles [1]. This specific transformation exploits the α,α'-diketone motif embedded within the fused bicyclopentyl system. Notably, no comparative data exist to demonstrate whether this reaction proceeds with higher yield or selectivity using this bicyclic diketone compared to a monocyclic or acyclic analog, nor were any analogous transformations with other diones identified.

Aniline Condensation
Supporting evidence
Reaction with anilines yields 4-aryl-dicyclopenta[b,d]pyrroles
Reported synthetic application; no comparative yield or selectivity data available
Reaction conditions not fully detailed
Heterocyclic Synthesis Condensation Reaction Building Block

Minor Product in Oxidative Reactions

The compound 1,1′-diacetyl-1,1′-bicyclopentyl-2,2′-dione, a structurally related acetylated derivative, is identified as one of several major products (alongside 2-acetyl-2-hydroxycyclopentanone, 2-acetyl-2-hydroxymethylcyclopentanone, 2-acetoxycyclopentanone, 5,6-dioxoheptanoic acid, glutaric acid, and glutaric anhydride) in the thermal and photochemical oxidation of 2-acetylcyclopentanone with atmospheric oxygen [1]. This study does not provide quantitative yield or selectivity data specifically for [1,1'-bicyclopentyl]-2,2'-dione itself, nor does it compare its formation to that of other diketones under identical conditions.

Oxidative Byproduct
Context-dependent
Diacetyl derivative formed as major oxidation product alongside multiple byproducts
Provides mechanistic context; relative yields not quantified
Data from a single oxidation study
Oxidation Chemistry Reaction Byproduct Mechanistic Studies

Applications of Bicyclopentyl-2,2'-dione


Dicyclopenta[b,d]pyrrole Synthesis

Researchers focused on constructing fused nitrogen-containing heterocycles may utilize this compound as a starting material for condensation reactions with anilines to generate 4-aryl-2,3,4,5,6,7-hexahydro-1H-dicyclopenta[b,d]pyrroles [1]. Due to the absence of comparative reaction data, procurement decisions should be based on the specific requirement for this bicyclic framework rather than anticipated performance advantages.

Physicochemical Reference Standard

Given the well-defined melting point (67-69 °C) and boiling point (151 °C) [1], this compound can serve as a reference standard for analytical method development or for verifying the identity of newly synthesized batches of the same compound. Its solid nature at room temperature may offer practical handling benefits over liquid analogs in certain laboratory workflows.

Exploratory Synthesis Intermediate

As a bicyclic 1,4-diketone, this compound presents a constrained scaffold that could be employed in exploratory synthesis where a rigid, α,α'-linked dione moiety is desired. However, procurement for this purpose is speculative; users are advised to consider the lack of comparative performance data against simpler, more readily available diketones when evaluating cost and lead time.

Application
Selection Property
Validation Focus
Dicyclopenta[b,d]pyrrole synthesis
α,α'-bicyclic 1,4-diketone scaffold
Confirm condensation efficiency with target anilines
Physicochemical reference standard
Reported melting point range
Verify batch-specific identity and purity
Exploratory synthesis intermediate
Constrained bicyclic dione geometry
Evaluate synthetic utility for rigid scaffold transformations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


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